1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide
Overview
Description
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide is a perfluorinated nonionic surfactant. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. It is widely used in various industrial applications due to its surfactant properties.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide involves several steps. The primary synthetic route includes the reaction of perfluorobutanesulfonyl fluoride with ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is utilized in biological studies to investigate the effects of perfluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its surfactant properties.
Industry: It is employed in the production of fluorinated materials and as a component in specialty coatings and lubricants
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide involves its interaction with various molecular targets. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. The compound’s perfluorinated structure allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes .
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-Butanesulfonamide is unique due to its high degree of fluorination and specific functional groups. Similar compounds include:
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulfonamide: This compound has a similar structure but includes a methyl group, which can affect its chemical properties and applications.
1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide: This compound has two hydroxyethyl groups, which can enhance its surfactant properties and solubility
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)butane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F9NO3S/c7-3(8,5(11,12)13)4(9,10)6(14,15)20(18,19)16-1-2-17/h16-17H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJXVGSUYQIIBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2NHCH2CH2OH, C6H6F9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00881351 | |
Record name | Perfluorobutane-1-sulfonamidoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00881351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34454-99-4 | |
Record name | Perfluorobutane-1-sulfonamidoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00881351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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